Ethanamine, 2-(dimethylphosphino)-
Description
Ethanamine, 2-(dimethylphosphino)- (CAS: Not provided in evidence; inferred IUPAC name: 2-(dimethylphosphanyl)ethanamine) is an organophosphorus compound featuring a primary amine (-NH₂) and a dimethylphosphino (-P(CH₃)₂) group on adjacent carbon atoms. This structure places it within the broader class of phosphinoethylamine ligands, which are pivotal in coordination chemistry and catalysis due to their electron-donating and steric properties.
Properties
CAS No. |
79728-80-6 |
|---|---|
Molecular Formula |
C4H12NP |
Molecular Weight |
105.12 g/mol |
IUPAC Name |
2-dimethylphosphanylethanamine |
InChI |
InChI=1S/C4H12NP/c1-6(2)4-3-5/h3-5H2,1-2H3 |
InChI Key |
IKNKRQDYANBMHT-UHFFFAOYSA-N |
Canonical SMILES |
CP(C)CCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethanamine, 2-(dimethylphosphino)- can be synthesized through various methods. One common synthetic route involves the reaction of 2-bromoethanamine with dimethylphosphine under controlled conditions. The reaction typically requires a solvent such as diethyl ether and is carried out at low temperatures to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of ethanamine, 2-(dimethylphosphino)- often involves the use of large-scale reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Ethanamine, 2-(dimethylphosphino)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenated compounds like bromoethane are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, secondary amines, and substituted ethanamines .
Scientific Research Applications
Ethanamine, 2-(dimethylphosphino)- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to stabilize metal complexes.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the synthesis of various organic compounds and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which ethanamine, 2-(dimethylphosphino)- exerts its effects involves its ability to coordinate with metal ions. The dimethylphosphino group acts as a donor, forming stable complexes with transition metals. These complexes can then participate in various catalytic processes, influencing reaction pathways and product formation .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below contrasts key properties of ethanamine derivatives with varying phosphorus substituents:
Electronic and Steric Effects
- Ethanamine, 2-(dimethylphosphino)-: The dimethyl groups on phosphorus provide moderate electron-donating effects and lower steric bulk compared to tert-butyl or phenyl substituents.
- Di-tert-butyl Analog () : The bulky tert-butyl groups impart significant steric protection to the metal center, favoring selective coordination in catalysis. This ligand is often used in asymmetric synthesis where steric control is critical .
- Diphenyl Analog () : Phenyl groups enable π-backbonding interactions with transition metals, enhancing catalytic activity in cross-coupling reactions. However, its intermediate steric bulk may limit selectivity compared to tert-butyl derivatives .
- Phosphinyl Derivative () : Oxidation to a phosphine oxide (P=O) increases polarity and stability but reduces electron-donating capacity, making it less effective in redox-active catalytic systems .
Reactivity and Stability
- Air Sensitivity: Phosphinoethylamines are generally air-sensitive due to the reactive P(III) center. For example, 2-(diphenylphosphino)ethylamine requires handling under inert atmospheres (). The dimethyl variant is expected to exhibit similar or greater sensitivity .
- Tert-butyl and phenyl derivatives, in contrast, stabilize metal complexes through steric and electronic effects .
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